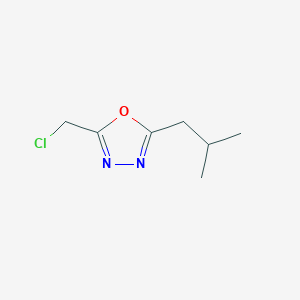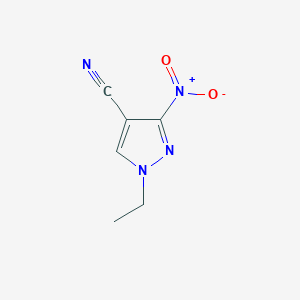![molecular formula C22H19N3O3S B3264504 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 392246-34-3](/img/structure/B3264504.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Overview
Description
“N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole nucleus . This nucleus is found in many drugs available in the market .
Synthesis Analysis
The synthesis of compounds similar to “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” has been reported in the literature . The structural optimization based on the MX69 scaffold led to the discovery of a more potent analogue .
Molecular Structure Analysis
The molecular structure of “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” can be analyzed using its molecular formula C18H16N2OS . The InChI and Canonical SMILES can also be used for further analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” can be analyzed using its molecular weight (308.4 g/mol), XLogP3-AA (4.5), Hydrogen Bond Donor Count (1), Hydrogen Bond Acceptor Count (3), Rotatable Bond Count (3), Exact Mass (308.09833431 g/mol), Monoisotopic Mass (308.09833431 g/mol), Topological Polar Surface Area (70.2 Ų), Heavy Atom Count (22), Formal Charge (0), and Complexity (383) .
Scientific Research Applications
- Thiazoles have been investigated for their antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. Researchers have synthesized various thiazole derivatives and evaluated their antibacterial activity against pathogens like Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, and Salmonella typhi .
- While not directly related to the specified compound, other thiazole-containing molecules have shown promise. For example, imidazole derivatives were synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Antimicrobial Activity
Antitubercular Potential
Future Directions
The future directions for “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” could involve further optimization of the scaffold based on the MX69 analogue to develop a new therapeutic agent for leukemia and possibly other cancers where MDM2 and XIAP are dysregulated .
Mechanism of Action
Target of Action
The compound N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is identified as a potent antagonist of mGluR1 . mGluR1, or metabotropic glutamate receptor 1, is a type of glutamate receptor that is active in the central nervous system and plays a key role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time.
Mode of Action
As an antagonist, this compound binds to the mGluR1 receptor and inhibits its function . This prevents the normal activation of the receptor by glutamate, the primary excitatory neurotransmitter in the brain. The inhibition of mGluR1 can modulate synaptic transmission and neuronal excitability, leading to changes in the communication between neurons.
Biochemical Pathways
The mGluR1 receptor is part of the glutamatergic neurotransmission system, which is involved in a variety of neural functions, including learning and memory . By inhibiting mGluR1, the compound can affect these processes.
Pharmacokinetics
The compound has been reported to have a good pharmacokinetic (PK) profile in rats . Pharmacokinetics refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). A good PK profile suggests that the compound is well-absorbed, effectively distributed, efficiently metabolized, and properly excreted, which are all important for its bioavailability and therapeutic effect.
Result of Action
The compound has demonstrated relatively potent antipsychotic-like effects in several animal models . This suggests that it could potentially be used in the treatment of psychiatric disorders.
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-13-3-4-16(11-14(13)2)18-12-29-22(23-18)24-21(28)15-5-7-17(8-6-15)25-19(26)9-10-20(25)27/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJCRQBUAPDJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-({N'-[(1E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3264457.png)





![N-benzo[e][1,3]benzothiazol-2-ylcyclopropanecarboxamide](/img/structure/B3264489.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3264500.png)
